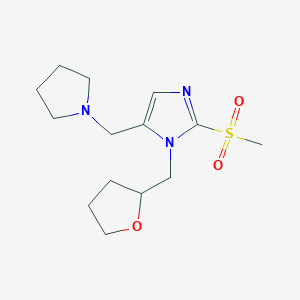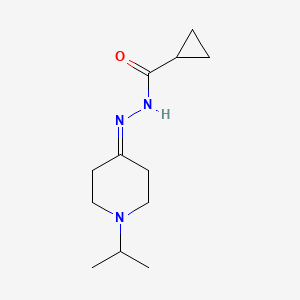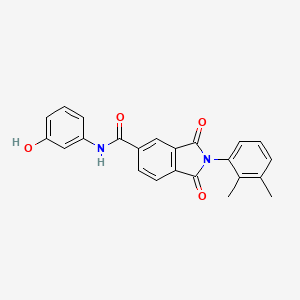
2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.
Introduction of the oxolan-2-ylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the pyrrolidin-1-ylmethyl group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: Modulating the activity of key enzymes involved in metabolic pathways.
Binding to receptors: Interacting with cellular receptors to trigger or block signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole: can be compared with other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-21(18,19)14-15-9-12(10-16-6-2-3-7-16)17(14)11-13-5-4-8-20-13/h9,13H,2-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXRKRHSXBJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER](/img/structure/B6093352.png)
![2,3,5-TRIMETHYL-6-PHENYL-1-(4-PYRIDYLMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE](/img/structure/B6093362.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B6093374.png)
![Ethyl 4-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B6093378.png)

![N-(diphenylmethyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6093390.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6093394.png)
![2-mercapto-6-methyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6093400.png)
![3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6093405.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6093409.png)
![7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6093412.png)
![2-(1,3-benzodioxol-5-yloxy)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide trifluoroacetate](/img/structure/B6093441.png)
![3,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6093450.png)

